- Substituted quinoxaline derivatives as PFKFB3 inhibitors and their preparation, World Intellectual Property Organization, , ,

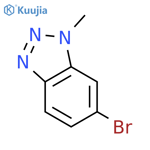

Cas no 944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole)

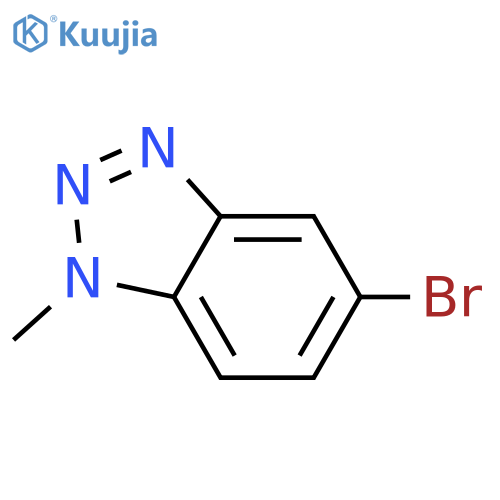

944718-31-4 structure

Nome do Produto:5-bromo-1-methyl-1H-1,2,3-benzotriazole

N.o CAS:944718-31-4

MF:C7H6BrN3

MW:212.046639919281

MDL:MFCD19288764

CID:3162053

PubChem ID:57642578

5-bromo-1-methyl-1H-1,2,3-benzotriazole Propriedades químicas e físicas

Nomes e Identificadores

-

- 5-bromo-1-methylbenzotriazole

- 5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole

- 5-bromo-1-methyl-1H-1,2,3-benzotriazole

- AS06400

- CM10633

- AK151549

- 5-BROMO-1-METHYL-1,2,3-BENZOTRIAZOLE

- Z1966565729

- 5-Bromo-1-methyl-1H-benzotriazole (ACI)

-

- MDL: MFCD19288764

- Inchi: 1S/C7H6BrN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3

- Chave InChI: PPUYITCIMJVKFE-UHFFFAOYSA-N

- SMILES: BrC1C=C2N=NN(C2=CC=1)C

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 0

- Complexidade: 153

- Superfície polar topológica: 30.7

- XLogP3: 1.8

Propriedades Experimentais

- Densidade: 1.76±0.1 g/cm3 (20 ºC 760 Torr),

- Solubilidade: Very slightly soluble (0.85 g/l) (25 º C),

5-bromo-1-methyl-1H-1,2,3-benzotriazole Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-1G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 1g |

¥ 858.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-25G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 25g |

¥ 9,471.00 | 2023-04-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0137-5G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 5g |

¥ 2,574.00 | 2023-04-12 | |

| Enamine | EN300-193546-0.1g |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 95% | 0.1g |

$143.0 | 2023-09-17 | |

| Alichem | A019092748-1g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 1g |

$509.60 | 2023-08-31 | |

| Chemenu | CM158928-1g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 1g |

$287 | 2024-07-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OM583-200mg |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 97% | 200mg |

1121.0CNY | 2021-07-10 | |

| eNovation Chemicals LLC | D624725-1G |

5-bromo-1-methyl-1H-1,2,3-benzotriazole |

944718-31-4 | 95% | 1g |

$170 | 2024-07-21 | |

| abcr | AB442118-250 mg |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole, 95%; . |

944718-31-4 | 95% | 250MG |

€284.50 | 2023-07-18 | |

| Chemenu | CM158928-5g |

5-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole |

944718-31-4 | 97% | 5g |

$1290 | 2021-06-08 |

5-bromo-1-methyl-1H-1,2,3-benzotriazole Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ; 15 min, cooled; rt; 48 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Sodium methoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 4 h, rt

1.2 4 h, rt

Referência

- Hydantoin derivatives for the treatment of inflammatory disorders and their preparation, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

Referência

- Pyrazole derivatives as KDM1A inhibitors for the treatment of disease and their preparation, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Tetrabutylammonium bromide , Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) Catalysts: Cobalt diacetate Solvents: Acetonitrile ; 6 - 11 h, rt

Referência

- Aerobic Electrochemical Csp3-N Coupling between Aliphatic Carboxylic Acids and N-heterocycles, Organometallics, 2023, 42(1), 1-5

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Preparation of propionic acids containing 5-substituted tetrahydroisoquinoline and its application for treating or alleviating inflammatory disease, China, , ,

Método de produção 6

Condições de reacção

Referência

- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção

Referência

- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

Referência

- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 4 h, 0 - 10 °C

1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8

1.2 Reagents: Potassium hydroxide Solvents: Water ; pH 8

Referência

- Preparation of quinoxaline-6-carboxylic acid derivatives as modulators of PAS kinase, World Intellectual Property Organization, , ,

5-bromo-1-methyl-1H-1,2,3-benzotriazole Raw materials

5-bromo-1-methyl-1H-1,2,3-benzotriazole Preparation Products

5-bromo-1-methyl-1H-1,2,3-benzotriazole Literatura Relacionada

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

944718-31-4 (5-bromo-1-methyl-1H-1,2,3-benzotriazole) Produtos relacionados

- 1005301-65-4(N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide)

- 2090311-32-1(4-Chloro-6-(pentan-3-yl)pyrimidine)

- 2023633-61-4(1-(benzyloxy)isoquinolin-5-amine)

- 1286719-05-8(N-(3-methoxyphenyl)methyl-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-carboxamide)

- 1804736-87-5(3-(Bromomethyl)-6-iodo-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 768-48-9(2-Cyclopenten-1-one,4-(acetyloxy)-)

- 2248348-67-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(propan-2-yloxy)acetate)

- 1526960-95-1(1-(1H-indazol-3-yl)-2-(methylamino)ethan-1-one)

- 2418679-40-8(tert-butyl 4-(3-amino-5-iodo-2,4-dimethylphenyl)methylpiperazine-1-carboxylate)

- 178053-18-4(tert-Butyl 4-(chloromethyl)benzylcarbamate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:944718-31-4)5-bromo-1-methyl-1H-1,2,3-benzotriazole

Pureza:99%/99%

Quantidade:1g/5g

Preço ($):212.0/1057.0